molecular formula C15H20BNO3 B13670466 8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinolin-1(2H)-one

8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinolin-1(2H)-one

Cat. No.: B13670466
M. Wt: 273.14 g/mol
InChI Key: KUNTUDMTSDLDNL-UHFFFAOYSA-N
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Description

8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinolin-1(2H)-one is a boronic ester derivative Boronic esters are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinolin-1(2H)-one typically involves the formation of the boronic ester moiety. One common method is the reaction of 3,4-dihydroisoquinolin-1(2H)-one with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinolin-1(2H)-one can undergo various types of chemical reactions, including:

    Oxidation: The boronic ester can be oxidized to form boronic acids.

    Reduction: The compound can be reduced under specific conditions to yield different products.

    Substitution: The boronic ester group can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydride donors such as sodium borohydride.

    Substitution: Palladium catalysts, bases like potassium carbonate, and aryl halides.

Major Products

    Oxidation: Boronic acids.

    Reduction: Reduced isoquinoline derivatives.

    Substitution: Biaryl compounds.

Scientific Research Applications

8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinolin-1(2H)-one has several applications in scientific research:

    Chemistry: Used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds, which are important in the synthesis of pharmaceuticals and organic materials.

    Biology: Potential use in the development of enzyme inhibitors or as a building block for bioactive molecules.

    Medicine: Research into its use as a precursor for drug development, particularly in cancer therapy.

    Industry: Applications in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinolin-1(2H)-one largely depends on its use. In Suzuki-Miyaura cross-coupling reactions, the boronic ester reacts with an aryl halide in the presence of a palladium catalyst to form a biaryl compound. The reaction proceeds through the formation of a palladium complex, followed by transmetalation and reductive elimination steps.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
  • Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
  • tert-Butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]piperidine-1-carboxylate

Uniqueness

8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinolin-1(2H)-one is unique due to its isoquinoline core, which imparts specific chemical properties and potential biological activities. This distinguishes it from other boronic esters that may have different aromatic or heteroaromatic cores.

Properties

Molecular Formula

C15H20BNO3

Molecular Weight

273.14 g/mol

IUPAC Name

8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-isoquinolin-1-one

InChI

InChI=1S/C15H20BNO3/c1-14(2)15(3,4)20-16(19-14)11-7-5-6-10-8-9-17-13(18)12(10)11/h5-7H,8-9H2,1-4H3,(H,17,18)

InChI Key

KUNTUDMTSDLDNL-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)CCNC3=O

Origin of Product

United States

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